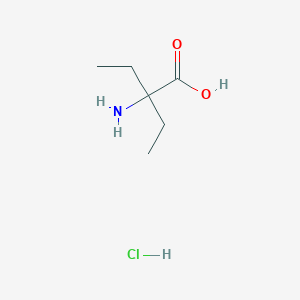

![molecular formula C14H14ClNO3 B113352 (3aR,4S,9bS)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 956189-13-2](/img/structure/B113352.png)

(3aR,4S,9bS)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

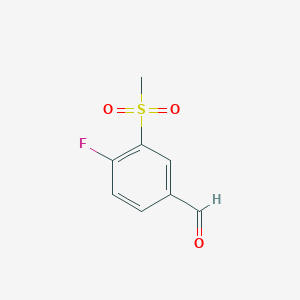

“(3aR,4S,9bS)-9-Chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic Acid” is a chemical compound with the molecular formula C14H14ClNO3. It has a molecular weight of 279.72 . The compound is also known by its CAS number: 956189-13-2 .

Physical And Chemical Properties Analysis

The compound has a complexity of 400 and a topological polar surface area of 58.6Ų. It has 4 hydrogen bond acceptors and 2 hydrogen bond donors. The compound is canonicalized and has a covalently-bonded unit count of 1 .Applications De Recherche Scientifique

Anticorrosive Applications

Quinoline derivatives, including compounds structurally related to (3aR,4S,9bS)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid, have shown significant effectiveness as anticorrosive materials. These compounds can form highly stable chelating complexes with surface metallic atoms through coordination bonding, thus providing protection against metallic corrosion. This is particularly due to their association with high electron density, which facilitates the adsorption of these molecules onto metal surfaces and forms protective layers. The inclusion of polar substituents, such as methoxy groups, enhances their corrosion inhibition capabilities, making them valuable in applications requiring corrosion protection (C. Verma, M. Quraishi, & E. Ebenso, 2020).

Role in Drug Synthesis and Biological Activities

Quinoline derivatives also serve as key intermediates in the synthesis of various bioactive molecules. Their unique structural features make them suitable for the development of drugs with diverse pharmacological activities. For example, quinoline and its derivatives have been employed in synthesizing pyrimido[4,5-b]quinolines and thiopyrimido[4,5-b]quinolines, which are compounds with significant therapeutic importance due to their enhanced biological activities. These synthetic efforts highlight the versatility of quinoline derivatives in medicinal chemistry, enabling the design and creation of compounds with potentially beneficial therapeutic effects (R. Nandha kumar, T. Suresh, A. Mythili, & P. Mohan, 2001).

Understanding Biocatalyst Inhibition

Carboxylic acid derivatives, akin to the compound , have been studied for their role as inhibitors of biocatalysts in microbial fermentation processes. Understanding the inhibitory effects of such compounds on microbes, including Escherichia coli and Saccharomyces cerevisiae, is crucial for developing strategies to improve the robustness of microbial strains used in industrial bioproduction. This research provides insights into the mechanisms of biocatalyst inhibition, including damage to the cell membrane and alterations in internal microbial pH, which are critical for designing more effective and less inhibitory fermentation processes (L. Jarboe, Liam A. Royce, & Ping-huai Liu, 2013).

Advancements in Heterocyclic Chemistry

The synthesis and study of fused tetracyclic quinoline derivatives represent a significant area of research in heterocyclic chemistry. These compounds exhibit a wide range of biological activities, including antiplasmodial, antifungal, antibacterial, and anti-tumor properties. The versatility of quinoline derivatives in drug discovery is further highlighted by the development of novel synthetic methods for fused tetracyclic quinolines, demonstrating their potential as potent therapeutic agents (R. Mekheimer, M. Al-Sheikh, H. Y. Medrasi, & K. Sadek, 2020).

Propriétés

IUPAC Name |

(3aR,4S,9bS)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO3/c1-19-10-6-5-9(15)11-7-3-2-4-8(7)12(14(17)18)16-13(10)11/h2-3,5-8,12,16H,4H2,1H3,(H,17,18)/t7-,8+,12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFAATJGDWAOIDJ-SXMVTHIZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)C3C=CCC3C(N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C(=C(C=C1)Cl)[C@H]3C=CC[C@H]3[C@H](N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aR,4S,9bS)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B113276.png)

![1-[4-(Azetidin-1-ylcarbonyl)phenyl]methanamine](/img/structure/B113287.png)

![3-Bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B113313.png)